1,2-Benzenedithiol
Overview
Description
1,2-Benzenedithiol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains a benzene ring with two thiol groups attached to adjacent carbon atoms. This structure allows it to act as a ligand, binding to metals and forming complexes with various transition metals, as seen in the synthesis of ruthenium and osmium nitrido complexes with 1,2-benzenedithiolate ligands .
Synthesis Analysis
The synthesis of 1,2-benzenedithiol derivatives and complexes has been explored in several studies. For instance, ruthenium and osmium nitrido complexes with 1,2-benzenedithiolate ligands have been synthesized, providing insights into the reactivity of these complexes with electrophiles . Additionally, a synthetic protocol has been developed for the selective synthesis of dithiaboroles, which can be converted into functionally substituted benzenedithiols, demonstrating the versatility of 1,2-benzenedithiol in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1,2-benzenedithiol and its derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. For example, the ruthenium and osmium nitrido complexes mentioned earlier were found to have a distorted square-pyramidal geometry with a terminal nitrido ligand and two chelating 1,2-benzenedithiolate ligands . Similarly, the crystal structure of a benzenedithiolate of methyltin(IV) revealed a molecule consisting of two dithiastannolanyl moieties bridged by a 1,2-benzenedithiolate ligand .
Chemical Reactions Analysis
1,2-Benzenedithiol participates in various chemical reactions, including annulation reactions with bromoenals, which can proceed via base-promoted or N-heterocyclic carbene-catalyzed pathways . The compound also reacts with aldehydes under acid catalysis to form tetrathia[3.3]metacyclophanes . These reactions highlight the reactivity of the thiol groups in 1,2-benzenedithiol and its utility in constructing complex organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-benzenedithiol and its complexes have been characterized through various techniques. For instance, the electron transport properties of benzenedithiol covalently bonded to gold electrodes were studied, revealing conductance values and the influence of electrochemical gating . The adsorption behavior of benzenedithiol on gold and silver surfaces was also investigated using surface-enhanced Raman scattering (SERS), showing different adsorption structures and orientations on these metals . Additionally, the influence of NH...S hydrogen bonds on the capture of toxic metal ions by metallothioneins was suggested in studies of zinc, cadmium, and mercury 1,2-benzenedithiolates .
Scientific Research Applications
1. Coordination Chemistry
1,2-Benzenedithiol is a common chelating agent in coordination chemistry . It is used to bind metal ions to form a coordination complex, which is a central metal atom or ion bonded to a surrounding array of molecules or anions .
2. Synthesis of Organosulfur Compounds
1,2-Benzenedithiol is useful for synthesizing many organosulfur compounds . Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .
3. Preparation of Schiff Base
1,2-Benzenedithiol is used in the preparation of Schiff base, which is employed to make new series of copper (II) and zinc (II) complexes . Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
4. Synthesis of Dithianes
1,2-Benzenedithiol reacts with ketones and aldehydes to form heterocycles called dithianes . The reaction is as follows:
5. Preparation of Dithiolate Complexes
where represents a variety of metal centers . For example, it can react with (C5H5)2Ti to form a dithiolate complex .6. Triggering Aggregation in Non-Aqueous Nanocrystals
1,2-Benzenedithiol has been found to be effective at triggering aggregation in non-aqueous nanocrystals . This effect is attributed to stronger inter-nanocrystal linkages .
7. Synthesis of Dithiocatechol
1,2-Benzenedithiol was first prepared in 1925 by P. C. Guha and M. N. Chakladar who diazotized 2-aminobenzenethiol . This process led to the synthesis of a compound called dithiocatechol .
8. Control of Nanocrystal Film Morphology
1,2-Benzenedithiol has been used in studies seeking to control the morphology of spin-coated semiconducting nanocrystal films . This is potentially important for optoelectronic device applications .
9. Enhanced Light Scattering of ZnO Nanocrystal Films
1,2-Benzenedithiol has been found to enhance the light scattering of ZnO nanocrystal films . This could enable simpler processing of efficient ZnO photoelectrodes for dye-sensitized solar cells .
Safety And Hazards
1,2-Benzenedithiol is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Future Directions
1,2-Benzenedithiol has potential applications in solar cells . It is also used in the study of photoelectrodes in dye-sensitised solar cells (DSSCs) . The ability to control the morphology of spin-coated semiconducting nanocrystal films using solution-based methods is potentially important for optoelectronic device applications .
properties
IUPAC Name |
benzene-1,2-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVQLOKVMWBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871274 | |
Record name | Benzene-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-Benzenedithiol | |
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Product Name |
1,2-Benzenedithiol | |
CAS RN |
17534-15-5, 626-04-0 | |
Record name | 1,2-Benzenedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,3-dithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-BENZENEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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